Cinerubine A is an anthracycline antibiotic isolated from the fermentation broth of the Streptomyces species, specifically Streptomyces eurythermus strain H1715MY2. Anthracyclines are characterized by their complex polycyclic structures and have been widely studied for their potent anticancer activities. Cinerubine A belongs to a subclass of these compounds that exhibit unique structural features contributing to their biological activity .
The synthesis of Cinerubine A involves fermentation processes utilizing specific strains of Streptomyces. The general method includes:
The molecular formula of Cinerubine A is , which corresponds to a molecular weight of approximately 656.2480 g/mol. The structure consists of an anthraquinone core with multiple hydroxyl groups and sugar moieties attached. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to elucidate its structure. Key features include:
Cinerubine A undergoes various chemical reactions that are significant for its activity:
Cinerubine A exerts its anticancer effects primarily through intercalation into DNA strands, which disrupts replication and transcription processes. This mechanism involves:
Cinerubine A exhibits several notable physical and chemical properties:
Cinerubine A has significant scientific applications:
The biosynthesis of Cinerubine A in S. eurythermus follows the canonical type II polyketide synthase (PKS) pathway, initiating with the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. This process generates a decaketide backbone that undergoes sequential cyclization, aromatization, and tailoring modifications:
Table 1: Key Enzymes in Cinerubine A Biosynthesis
| Gene | Protein Function | Catalytic Role | Postulated Effect of Knockout |
|---|---|---|---|
| cinPKS I/II | Type II Polyketide Synthase | Decaketide chain elongation | No anthracyclinone production |
| cinA3 | Cyclase/Aromatase | Folding & aromatization of decaketide | Accumulation of unstable polyketide chains |
| cinKR | Ketoreductase (KR-4509 homolog) | C-9 carbonyl reduction | Loss of C-9 stereochemistry; blocked glycosylation |
| cinGT | Glycosyltransferase | Attachment of L-rhodosamine at C-7 | Aglycone accumulation (cinerubinone derivatives) |
| cinOx1 | Cytochrome P450 monooxygenase | C-11/C-13 hydroxylation | Altered hydroxylation profile (e.g., cinerubine B dominance) |
Maximizing Cinerubine A titers requires precise manipulation of physiological and bioreactor parameters:
Table 2: Fermentation Parameters Impacting Cinerubine A Yield
| Parameter | Optimal Range | Effect on Titer | Scale-Up Consideration |
|---|---|---|---|
| Carbon Source | Glycerol (1% initial + fed-batch) | ↑ 300-500% vs. glucose | Feed rate control to avoid overflow |
| C:N Ratio | 8:1 | Excess N shifts to biomass; low N limits precursors | Automated nutrient sensing & feeding |
| Dissolved Oxygen | >50% saturation | ↓ Below 30% reduces P450 activity & hydroxylation | Sparse mycelia morphology via shear control |
| pH | 7.0 ± 0.2 | Acidic pH ↓ ring tailoring enzymes | CO₂-sparging for pH stability |
| Temperature | 25°C | ↑ Temp accelerates growth but ↓ secondary metabolism | Cooling capacity for large-scale reactors |
The cin biosynthetic gene cluster (BGC) spans ~35 kb and exhibits conserved modular organization with other anthracyclines (e.g., dnr for daunorubicin):
Cinerubine A production is not merely a metabolic endpoint but an ecological adaptation shaped by microbial interactions and environmental stressors:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1